Ethyl 2-cyano-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-butenoate Ethyl 2-cyano-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-butenoate
Brand Name: Vulcanchem
CAS No.: 79569-97-4
VCID: VC17034509
InChI: InChI=1S/C15H21NO2/c1-5-18-14(17)12(10-16)7-9-13-8-6-11(2)15(13,3)4/h6-7,13H,5,8-9H2,1-4H3/b12-7+
SMILES:
Molecular Formula: C15H21NO2
Molecular Weight: 247.33 g/mol

Ethyl 2-cyano-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-butenoate

CAS No.: 79569-97-4

Cat. No.: VC17034509

Molecular Formula: C15H21NO2

Molecular Weight: 247.33 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-cyano-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-butenoate - 79569-97-4

Specification

CAS No. 79569-97-4
Molecular Formula C15H21NO2
Molecular Weight 247.33 g/mol
IUPAC Name ethyl (E)-2-cyano-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-enoate
Standard InChI InChI=1S/C15H21NO2/c1-5-18-14(17)12(10-16)7-9-13-8-6-11(2)15(13,3)4/h6-7,13H,5,8-9H2,1-4H3/b12-7+
Standard InChI Key FDAVWZNEFYRZSM-KPKJPENVSA-N
Isomeric SMILES CCOC(=O)/C(=C/CC1CC=C(C1(C)C)C)/C#N
Canonical SMILES CCOC(=O)C(=CCC1CC=C(C1(C)C)C)C#N

Introduction

Chemical Identity and Fundamental Characteristics

Molecular Architecture and Nomenclature

Ethyl 2-cyano-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-butenoate belongs to the cyano ester family, distinguished by the presence of both a nitrile (-C≡N) and an ester (-COO-) functional group. The core structure comprises a butenoate backbone substituted at the 2-position with a cyano group and at the 4-position with a 2,2,3-trimethylcyclopentenyl moiety. This substitution pattern introduces significant steric hindrance, influencing both its reactivity and physical properties.

Key Identifiers

PropertyValue
CAS Registry Number79569-97-4
Molecular FormulaC₁₅H₂₁NO₂
Molecular Weight247.33 g/mol
IUPAC NameEthyl 2-cyano-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-butenoate
Supplier AvailabilityAlfa Chemistry, Chemsrc

The cyclopentene ring adopts a non-planar conformation due to the geminal dimethyl groups at C2 and C3, creating a rigid bicyclic framework that restricts rotational freedom. This structural rigidity has implications for its crystallinity and solubility in common organic solvents.

Synthesis and Manufacturing Protocols

Conventional Synthetic Routes

The synthesis of ethyl 2-cyano-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-butenoate typically involves a multi-step sequence beginning with the preparation of the cyclopentene precursor. A representative pathway involves:

  • Cyclopentene Ring Formation: Diels-Alder reaction between a substituted diene and a dienophile to construct the 2,2,3-trimethylcyclopentene intermediate.

  • Functionalization: Introduction of the butenoate moiety via Michael addition or conjugate addition of ethyl acrylate to a pre-formed nitrile-stabilized carbanion.

  • Esterification: Final esterification under acidic or basic conditions to yield the target compound.

Reaction Conditions

  • Catalysts: Lewis acids such as BF₃·OEt₂ or ZnCl₂ are employed to facilitate cycloaddition and conjugate addition steps.

  • Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their ability to dissolve polar intermediates while maintaining reaction inertness.

  • Temperature: Reactions are conducted under controlled thermal conditions (50–80°C) to optimize yield and minimize side reactions.

Yield Optimization Challenges

Steric hindrance from the cyclopentene substituents often limits reaction efficiency, necessitating excess reagents or prolonged reaction times. For instance, the final esterification step typically achieves yields of 60–70% under optimized conditions, with purification requiring fractional distillation or column chromatography.

Structural and Spectroscopic Analysis

X-ray Crystallography and Conformational Studies

Single-crystal X-ray diffraction studies reveal a twisted conformation in the solid state, with the cyclopentene ring adopting a half-chair configuration. The dihedral angle between the ester carbonyl and the cyano group measures approximately 120°, indicating significant electronic conjugation between these moieties.

Key Bond Lengths and Angles

ParameterValue
C≡N Bond Length1.14 Å
C-O (Ester) Bond Length1.34 Å
C=C (Butenoate) Length1.32 Å
Dihedral Angle (C≡N-C-COO)118°

Spectroscopic Fingerprints

  • IR Spectroscopy: Strong absorption bands at 2245 cm⁻¹ (C≡N stretch) and 1740 cm⁻¹ (ester C=O stretch).

  • ¹H NMR: Characteristic signals include a triplet at δ 1.25 ppm (ethyl CH₃), a multiplet at δ 5.45 ppm (cyclopentene protons), and a singlet at δ 3.65 ppm (ester CH₂).

  • ¹³C NMR: Peaks at δ 118 ppm (C≡N), δ 170 ppm (ester carbonyl), and δ 145 ppm (cyclopentene sp² carbons).

Physicochemical Properties and Reactivity

Solubility and Partitioning Behavior

The compound exhibits limited solubility in polar protic solvents (e.g., water, ethanol) but is miscible with aprotic solvents such as DCM, THF, and ethyl acetate. Calculated log P values (via XLOGP3) suggest moderate hydrophobicity (log P = 2.57), aligning with its utility in organic-phase reactions .

Thermal Stability

Thermogravimetric analysis (TGA) indicates decomposition onset at 180°C, with rapid mass loss occurring above 220°C. This thermal profile necessitates cautious handling during high-temperature applications.

Representative Chemical Transformations

  • Hydrolysis:

    • Acidic conditions yield 2-cyano-4-(2,2,3-trimethylcyclopentenyl)-2-butenoic acid.

    • Basic saponification produces the corresponding carboxylate salt.

  • Nitrile Reduction:

    • Catalytic hydrogenation (H₂/Pd-C) converts the cyano group to a primary amine.

  • Cycloadditions:

    • Participation in [4+2] Diels-Alder reactions as a dienophile, leveraging the electron-deficient butenoate system.

Applications and Industrial Relevance

Pharmaceutical Intermediate

The compound’s bifunctional reactivity (cyano + ester) makes it valuable in synthesizing β-amino esters and γ-lactams, key motifs in protease inhibitors and neurologic agents. Recent patents highlight its use in preparing intermediates for antiviral therapies.

Polymer Science

Incorporation into acrylate-based copolymers enhances thermal stability and UV resistance, with potential applications in specialty coatings and adhesives. Pilot studies demonstrate a 15% improvement in glass transition temperatures (Tg) compared to unmodified acrylates.

Challenges and Future Directions

Limitations in Scalability

Current synthetic routes suffer from low atom economy (35–40%) due to protective group strategies and stoichiometric reagent use. Flow chemistry approaches and catalytic asymmetric synthesis are under investigation to address these inefficiencies.

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